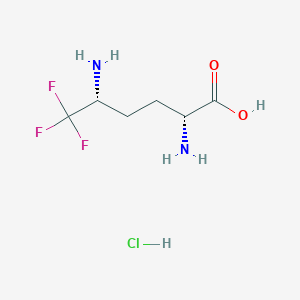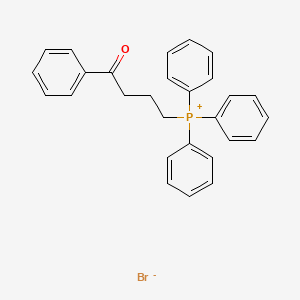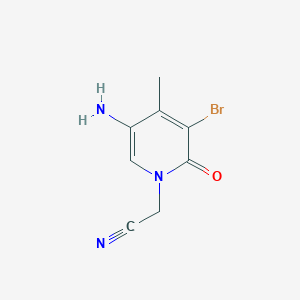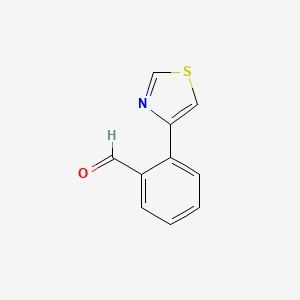
2,2-Dimethyl-3-(nitromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(nitromethyl)oxirane is an organic compound characterized by a three-membered oxirane ring with a nitromethyl group and two methyl groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(nitromethyl)oxirane typically involves the reaction of 2,2-dimethyl-3-bromopropane with sodium nitrite in the presence of a phase transfer catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired oxirane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,2-dimethyl-3-nitropropane. This method involves the use of a suitable catalyst, such as a metal oxide, to facilitate the oxidation process. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The nitromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroalcohols and nitroketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted oxiranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(nitromethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and resins. It is also used as a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(nitromethyl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects. The compound’s nitromethyl group can also participate in redox reactions, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyloxirane: Similar in structure but lacks the nitromethyl group.
3-Ethyl-2,2-dimethyloxirane: Contains an ethyl group instead of a nitromethyl group.
2,2,3-Trimethyloxirane: Has an additional methyl group compared to 2,2-Dimethyl-3-(nitromethyl)oxirane.
Uniqueness: this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of novel compounds and materials.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(nitromethyl)oxirane |
InChI |
InChI=1S/C5H9NO3/c1-5(2)4(9-5)3-6(7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LGECJRHONVHFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)


![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
methanol](/img/structure/B13156400.png)
